

The Effects of BAY-549 on Blood Pressure: A Technical Overview

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Compound of Interest

Compound Name: BAY-549

Cat. No.: B1682951

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Introduction:

BAY-549, also known as Azaindole 1, is a potent and selective, orally active, and ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).[1][2][3] It demonstrates high affinity for both human ROCK-1 and ROCK-2 isoforms, with IC50 values of 0.6 nM and 1.1 nM, respectively.[1][2][3] This technical guide provides an in-depth analysis of the effects of **BAY-549** on blood pressure, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Quantitative Data on Blood Pressure Effects

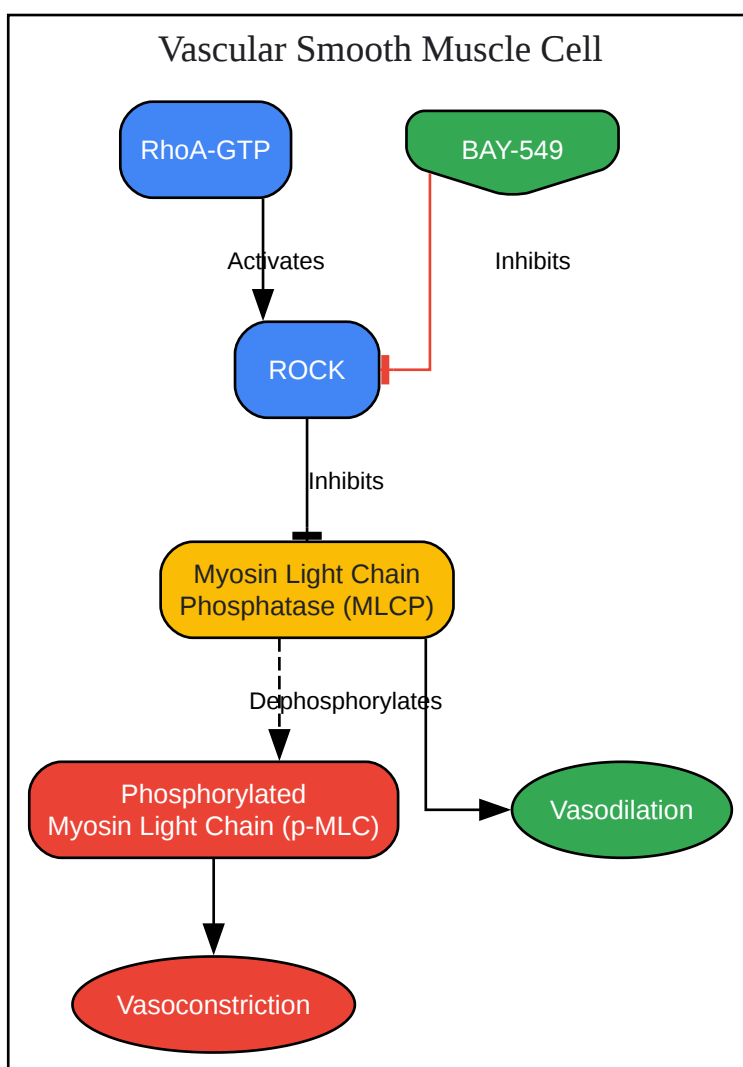
The hypotensive effects of **BAY-549** have been evaluated in various preclinical models. The data consistently demonstrates a dose-dependent reduction in blood pressure.

Animal Model	Route of Administration	Dose	Effect on Mean Arterial Blood Pressure (MAP)	Effect on Heart Rate
Anesthetized Normotensive Rats	Intravenous (i.v.)	0.03 mg/kg	8 mm Hg reduction	Moderate, dose-independent increase
0.1 mg/kg	18 mm Hg reduction			
0.3 mg/kg	35 mm Hg reduction			
Normotensive Rats	Oral (p.o.)	3 mg/kg	Dose-dependent and persistent decrease	Not specified
10 mg/kg				
Spontaneously Hypertensive Rats	Oral (p.o.)	1 mg/kg	Dose-dependent and long-lasting decrease	Not specified
Anesthetized Dogs	Intravenous (i.v.) bolus	0.1 mg/kg	Dose-related decrease	Moderate, dose-independent increase
0.3 mg/kg				

In vitro, **BAY-549** induces vasorelaxation by suppressing the phenylephrine-induced contraction of rabbit saphenous artery in a concentration-dependent manner, with an IC₅₀ value of 65 nM.[1]

Mechanism of Action: ROCK Inhibition

BAY-549 exerts its vasodilatory and blood pressure-lowering effects by inhibiting the ROCK signaling pathway. ROCK is a downstream effector of the small GTPase RhoA and plays a crucial role in regulating smooth muscle contraction.



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Caption: Mechanism of **BAY-549** induced vasodilation.

Experimental Protocols

In Vivo Blood Pressure Measurement in Anesthetized Rats:

This protocol outlines the methodology used to assess the acute effects of intravenously administered **BAY-549** on blood pressure in normotensive rats.[1]

1. Animal Preparation:

- Male Wistar rats (300-350 g) are used.

- Anesthesia is induced with thiopental (100 mg/kg, intraperitoneally).
- A tracheotomy is performed to maintain a clear airway, and the animals are ventilated with room air.
- Body temperature is monitored and controlled.

2. Catheterization:

- The femoral artery is catheterized for continuous measurement of blood pressure and heart rate.
- The femoral vein is catheterized for the administration of the test compound.

3. Drug Administration:

- **BAY-549** is administered intravenously at doses of 0.03, 0.1, and 0.3 mg/kg.
- The vehicle control consists of Transcutol/Cremophor EL/physiological saline (19/10/80 v/v/v).
- The administration volume is 1 mL/kg.
- Each treatment group consists of six animals.

4. Data Acquisition and Analysis:

- Blood pressure and heart rate are continuously recorded.
- The mean arterial pressure (MAP) is calculated.
- Dose-response curves are generated to evaluate the effect of **BAY-549** on cardiovascular parameters.

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A[label="Animal Preparation\n(Anesthesia, Tracheotomy)"];  
B[label="Femoral Artery & Vein\nCatheterization"]; C  
[label="Intravenous Administration\n(BAY-549 or Vehicle)"]; D  
[label="Continuous Monitoring\n(Blood Pressure, Heart Rate)"]; E  
[label="Data Analysis\n(MAP Calculation, Dose-Response)"];
```

A -> B; B -> C; C -> D; D -> E; } Caption: In vivo experimental workflow for blood pressure assessment.

Selectivity Profile

While **BAY-549** is a potent ROCK inhibitor, its selectivity against other kinases has been characterized.

Kinase	IC50
Human ROCK-1	0.6 nM
Human ROCK-2	1.1 nM
Murine ROCK-2	2.4 nM
Rat ROCK-2	0.8 nM
TRK	252 nM
FLT3	303 nM
MLCK	7.4 μ M
ZIP-kinase	4.1 μ M

This profile indicates high selectivity for ROCK isoforms over other tested kinases. [1]

Conclusion

Preclinical data strongly support the conclusion that **BAY-549** is a potent hypotensive agent. Its mechanism of action through ROCK inhibition leads to vasodilation and a subsequent reduction in blood pressure. The dose-dependent effects observed in both normotensive and hypertensive animal models suggest its potential as a therapeutic agent for hypertension. Further investigation, including clinical trials, would be necessary to establish its safety and efficacy in humans.

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